3-phenylthiophene-2-carboxylic Acid
Overview
Description
3-phenylthiophene-2-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry and Material Science
- Polythiophene Derivatives : Poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with carboxylic acids per repeating unit, exhibits semiconductor properties, suggesting its potential in selective membranes for electrodialysis, wastewater treatment, or biomedical uses (Bertran et al., 2010).
- Copolythiophenes Synthesis : Copolythiophenes like poly(3-hexylthiophene-co-3-thiophene carboxylic acid) show properties influenced by copolymerization, impacting applications in polymer science (He et al., 2007).
Biochemistry and Pharmacology
- Antimicrobial Activity : Novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit significant antibacterial properties, indicating their potential in antimicrobial drug development (Prasad et al., 2017).
- Protein Detection : Terthiophene carboxylic derivatives like 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid serve as fluorescent biosensors for protein analysis, offering new avenues in protein detection technologies (Hu et al., 2016).
Chemical Synthesis and Analysis
- Chemosensors and Bioimaging : Derivatives like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid demonstrate use as fluorescence turn-on chemosensors for Al(3+) detection in living cells, highlighting applications in bioimaging and analysis (Gui et al., 2015).
- Photoluminescent Materials : The electrochemical oxidation of specific thiophene derivatives leads to new classes of photoluminescent materials, which could be utilized in various optical and electronic applications (Ekinci et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
3-Phenylthiophene-2-carboxylic Acid is primarily used as an intermediate in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Biochemical Pathways
The compound plays a role in the PARP inhibition pathway . By inhibiting PARP, it prevents cancer cells from repairing their damaged DNA, leading to cell death. This makes PARP inhibitors effective in treating certain types of cancers.
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the preparation of PARP inhibitors . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Cellular Effects
As an intermediate in the preparation of PARP inhibitors, it may influence cellular processes related to DNA repair and programmed cell death .
Molecular Mechanism
As an intermediate in the preparation of PARP inhibitors, it may play a role in inhibiting the activity of PARP proteins .
Properties
IUPAC Name |
3-phenylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGBNRBZMJKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368865 | |
Record name | 3-phenylthiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-88-5 | |
Record name | 3-Phenyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10341-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenylthiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-phenylthiophene-2-carboxylic acid in the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A (TIQ-A)?
A1: this compound plays a crucial role as an intermediate in the continuous flow synthesis of TIQ-A []. The research highlights its use in a Suzuki coupling reaction, which is a critical step in efficiently producing the desired TIQ-A scaffold [].
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